molecular formula C21H20ClFN4O2 B250898 N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide

カタログ番号 B250898
分子量: 414.9 g/mol
InChIキー: HZJDQLJHRLGQBQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide, commonly known as PF-06463922, is a novel small molecule inhibitor that has shown promising results in preclinical studies. It belongs to the class of kinase inhibitors and has been developed for the treatment of cancer.

作用機序

PF-06463922 exerts its anti-cancer effects by inhibiting the activity of ALK and ROS1 kinases, which are known to be oncogenic drivers in several types of cancer. It binds to the ATP-binding site of these kinases and prevents their activation, leading to the inhibition of downstream signaling pathways that promote cell proliferation and survival.
Biochemical and Physiological Effects:
PF-06463922 has been shown to induce apoptosis (programmed cell death) in cancer cells that express ALK and ROS1. It also inhibits tumor growth and metastasis in preclinical models of NSCLC, ALCL, and neuroblastoma. Additionally, it has been found to be well-tolerated in animal studies, with no significant toxicity observed.

実験室実験の利点と制限

PF-06463922 has several advantages for use in lab experiments. It is a potent and selective inhibitor of ALK and ROS1 kinases, making it a valuable tool for studying the role of these kinases in cancer. It also has good bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of PF-06463922 is that it may not be effective against all types of cancer, as the expression of ALK and ROS1 kinases varies among different tumor types.

将来の方向性

There are several potential future directions for the development of PF-06463922. One possibility is to investigate its efficacy in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Another direction is to explore its use in the treatment of other types of cancer that express ALK or ROS1 kinases, such as breast cancer or colorectal cancer. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for PF-06463922 in clinical trials.

合成法

The synthesis of PF-06463922 involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with 4-(4-aminopiperazin-1-yl)aniline, followed by the reaction with 4-cyanophenylboronic acid and 2-fluorobenzoyl chloride. The final product is obtained after purification and crystallization.

科学的研究の応用

PF-06463922 has been extensively studied in preclinical models of cancer. It has shown potent inhibitory activity against several kinases, including the anaplastic lymphoma kinase (ALK), ROS proto-oncogene 1 (ROS1), and c-ros oncogene 1 (ROS1). These kinases are known to play a critical role in the development and progression of various types of cancer, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma.

特性

分子式

C21H20ClFN4O2

分子量

414.9 g/mol

IUPAC名

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide

InChI

InChI=1S/C21H20ClFN4O2/c1-2-20(28)27-9-7-26(8-10-27)19-6-4-15(12-17(19)22)25-21(29)16-5-3-14(13-24)11-18(16)23/h3-6,11-12H,2,7-10H2,1H3,(H,25,29)

InChIキー

HZJDQLJHRLGQBQ-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=C(C=C(C=C3)C#N)F)Cl

正規SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=C(C=C(C=C3)C#N)F)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。